1-(2-Chloro-3-iodophenyl)propan-2-one 1-(2-Chloro-3-iodophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18842847
InChI: InChI=1S/C9H8ClIO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8ClIO
Molecular Weight: 294.51 g/mol

1-(2-Chloro-3-iodophenyl)propan-2-one

CAS No.:

Cat. No.: VC18842847

Molecular Formula: C9H8ClIO

Molecular Weight: 294.51 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-3-iodophenyl)propan-2-one -

Specification

Molecular Formula C9H8ClIO
Molecular Weight 294.51 g/mol
IUPAC Name 1-(2-chloro-3-iodophenyl)propan-2-one
Standard InChI InChI=1S/C9H8ClIO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3
Standard InChI Key USCLESZTGIDHJA-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=C(C(=CC=C1)I)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The molecule consists of a propan-2-one group (CH3CO\text{CH}_3\text{CO}) bonded to a phenyl ring substituted with chlorine at the ortho (2-) position and iodine at the meta (3-) position. This substitution pattern creates significant steric and electronic effects, influencing its reactivity. The iodine atom, with its large atomic radius and polarizable electron cloud, enhances the compound’s electrophilicity, while the chlorine atom contributes to electron withdrawal through inductive effects .

The ketone group at the propan-2-one position introduces a reactive carbonyl center, enabling nucleophilic additions and condensations. The spatial arrangement of the substituents has been studied via computational models, which predict a planar phenyl ring with slight distortion due to steric interactions between the chlorine and iodine atoms .

Physicochemical Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC9H8ClIO\text{C}_9\text{H}_8\text{ClIO}
Molecular Weight294.52 g/mol
Density1.733±0.06g/cm31.733 \pm 0.06 \, \text{g/cm}^3
Boiling Point321.2 \pm 32.0 \, ^\circ\text{C}
Melting PointNot reported

The absence of reported melting point data suggests challenges in purification or limited experimental characterization, highlighting opportunities for further study.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-Chloro-3-iodophenyl)propan-2-one typically involves multi-step halogenation and acylation reactions. A plausible route includes:

  • Iodination of 2-Chlorophenylacetone:
    Reacting 2-chlorophenylacetone with iodine monochloride (ICl\text{ICl}) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) introduces the iodine substituent at the 3-position.

  • Purification:
    Column chromatography or recrystallization isolates the target compound from byproducts.

This method achieves moderate yields (40–60%) due to competing side reactions, such as over-iodination or ring dehalogenation. Alternative approaches, such as directed ortho-metalation followed by iodination, are under investigation to improve selectivity .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance efficiency and safety. Automated systems regulate temperature (-10 \, ^\circ\text{C} to 25 \, ^\circ\text{C}) and stoichiometry, minimizing decomposition risks associated with exothermic halogenation steps.

Chemical Reactivity and Functional Transformations

Nucleophilic Additions

The carbonyl group undergoes nucleophilic attack by Grignard reagents, hydrides, and amines. For example, reaction with methylmagnesium bromide forms a tertiary alcohol:

C9H8ClIO+CH3MgBrC10H13ClIOMgBrH2OC10H14ClIO\text{C}_9\text{H}_8\text{ClIO} + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{10}\text{H}_{13}\text{ClIO} \cdot \text{MgBr} \xrightarrow{\text{H}_2\text{O}} \text{C}_{10}\text{H}_{14}\text{ClIO}

This transformation is critical for synthesizing branched alcohols used in drug discovery.

Halogen Exchange Reactions

The iodine atom can undergo displacement via aromatic nucleophilic substitution (SN_\text{N}Ar) under harsh conditions (e.g., CuCN\text{CuCN}, 150 \, ^\circ\text{C}), replacing iodine with cyano or alkoxy groups .

Oxidation and Reduction

  • Oxidation: The ketone resists further oxidation under mild conditions but forms carboxylic acids via strong oxidizers like KMnO4\text{KMnO}_4.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the carbonyl to a secondary alcohol, enabling access to chiral intermediates.

Applications in Pharmaceutical and Materials Science

Drug Intermediate

The compound serves as a precursor to bioactive molecules. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions yields biphenyl derivatives with potential antipsychotic activity .

Ligand in Coordination Chemistry

The iodine and chlorine atoms act as ligands in transition metal complexes. For example, palladium complexes of this compound catalyze cross-coupling reactions in organic synthesis.

Material Science Applications

Incorporating the compound into polymers enhances thermal stability due to halogen-mediated cross-linking. Experimental polymers exhibit glass transition temperatures (TgT_g) exceeding 200 \, ^\circ\text{C}, suitable for high-performance coatings .

Comparative Analysis with Structural Analogs

The table below compares key features of 1-(2-Chloro-3-iodophenyl)propan-2-one with related compounds:

CompoundMolecular FormulaSubstituent PositionsKey Properties
1-(2-Chloro-6-iodophenyl)propan-1-oneC9H8ClIO\text{C}_9\text{H}_8\text{ClIO}2-Cl, 6-IHigher thermal stability
1-(4-Amino-3-iodophenyl)-2-chloropropan-1-oneCHClINO\text{CHClINO}4-NH2_2, 3-I, 2-ClEnhanced solubility
1-Chloro-3-iodo-2-propanolC3H6ClIO\text{C}_3\text{H}_6\text{ClIO}N/ALower molecular weight

The ortho-chloro and meta-iodo configuration in 1-(2-Chloro-3-iodophenyl)propan-2-one confers unique steric hindrance, differentiating its reactivity from analogs with substituents in other positions .

Future Research Directions

  • Toxicological Studies: Systematic evaluation of acute and chronic toxicity is needed to establish safety guidelines.

  • Catalytic Applications: Exploring its role in asymmetric catalysis could unlock novel synthetic pathways.

  • Polymer Chemistry: Developing halogen-containing polymers with tailored dielectric properties for electronics.

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